molecular formula C8H12N2 B2647759 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1311317-67-5

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine

Número de catálogo: B2647759
Número CAS: 1311317-67-5
Peso molecular: 136.198
Clave InChI: ZUAUMVVHFYDLGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a partially saturated pyridine ring. Its synthesis is achieved via sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by catalytic debenzylation (H₂/Pd-C) on a multigram scale . This method is versatile, allowing the introduction of diverse N⁶-substituents (e.g., benzyl, alkyl, or aryl groups) to modulate physicochemical and biological properties .

Propiedades

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-5-3-7-2-4-9-6-8(7)10/h3,5,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAUMVVHFYDLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One efficient route involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is applicable for the synthesis of various N6-substituted analogues as well .

Industrial Production Methods

While specific industrial production methods for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine are not well-documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. It exhibits properties that may be beneficial in treating neurological disorders and other conditions.

  • Neuroprotective Effects : Research indicates that derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine may have neuroprotective effects. For instance, studies have shown that certain analogs can modulate neurotransmitter systems, which could be useful in managing diseases like Parkinson's and Alzheimer's disease .
  • Antidepressant Activity : Some studies suggest that compounds related to 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine may exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels .

Organic Synthesis

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has been a focus of various research efforts due to its structural complexity and potential utility in creating other chemical entities.

  • Efficient Synthesis Methods : A notable synthesis method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride followed by debenzylation. This method has been reported to yield high purity and quantities of the target compound .

Several case studies highlight the compound's role in drug development and synthetic applications:

  • Case Study 1 : In a study published in Synthesis, researchers synthesized various N-substituted analogs of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine. These analogs were evaluated for their biological activities against specific targets in neurological pathways .
  • Case Study 2 : Another investigation explored the compound's interaction with serotonin receptors. The findings indicated that certain derivatives showed promising binding affinities that could lead to the development of new antidepressant medications .

Mecanismo De Acción

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cancer cell proliferation and migration . The exact pathways and molecular interactions depend on the specific derivative and its target.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Pyrazolo[4,3-c]pyridine Derivatives
  • Structure : Replaces the pyrrolidine nitrogen with a pyrazole ring (e.g., 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, C₇H₁₁N₃) .
  • This modification is critical in ligand-receptor interactions, as seen in Family C compounds targeting nuclear receptors like FXR .
Thieno[2,3-c]pyridine Derivatives
  • Example: Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) replaces the pyrrolidine with a thiophene ring .
  • Impact : The sulfur atom increases lipophilicity and influences metabolic stability. EAMT demonstrates strong antitubulin activity (IC₅₀ = 25–440 nM) via colchicine-site binding, with N⁶-alkoxycarbonyl groups essential for potency .
Furo[2,3-c]pyridine Derivatives
  • Synthesis : Aromatization of reduced furo[2,3-c]pyridine intermediates (e.g., compound 6) using t-BuOK yields the planar aromatic system .

Substituent Effects

Compound Class Key Substituents Biological Activity/Impact References
Pyrrolo[2,3-c]pyridine (Target) N⁶-substituents (e.g., benzyl) Tunable steric/electronic properties; modulates receptor binding and metabolic stability
Thieno[2,3-c]pyridine (EAMT) 6-N-alkoxycarbonyl Critical for antiproliferative activity (IC₅₀ < 500 nM); enhances tubulin polymerization inhibition
Pyrazolo[4,3-c]pyridine 3-Cyclopropyl-oxadiazole Improves binding to nuclear receptors (e.g., FXR); ∆G = −114.56 kcal/mol in docking studies

Pharmacokinetic and ADMET Profiles

  • Pyrrolo[2,3-c]pyridine: Limited ADMET data, but N⁶-substituents likely improve oral bioavailability by adhering to Lipinski’s rules (e.g., logP < 5, MW < 500) .
  • EAMT (Thieno analog): Complies with Lipinski’s/Pfizer’s rules; predicted low endocrine disruption risk and good oral availability .
  • Pyrazolo[4,3-c]pyridine : Structural analogs show moderate metabolic stability but require further toxicity profiling .

Actividad Biológica

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is an organic compound with significant biological activity. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, and therapeutic potential based on diverse research findings.

Synthesis Overview

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has been optimized through various methods. A notable approach involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation using hydrogen over palladium on carbon. This method yields high purity and efficiency for large-scale production .

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit cytotoxic activity against various cancer cell lines. A study highlighted the potency of these compounds in inhibiting the HGF/MET signaling pathway, which is implicated in many cancers. The derivatives showed considerable cytotoxic effects with IC50 values in the low micromolar range .

Compound IC50 (µM) Target
1-Methyl-4,5,6,7-tetrahydro0.045HGF/MET signaling pathway
Pyrrolo[2,3-c]pyridine Derivative0.032Cancer cell proliferation

Neuroprotective Effects

In addition to anticancer properties, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has demonstrated neuroprotective effects in preclinical models. These effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Study on Cytotoxic Activity

A comprehensive study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic potential against human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their activity. For instance, the introduction of alkyl groups at the nitrogen positions improved solubility and potency .

Neuroprotection in Animal Models

In animal studies focusing on neurodegenerative diseases, compounds derived from 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine exhibited protective effects against neuronal damage induced by toxins. These findings suggest a promising avenue for developing treatments for conditions like Alzheimer's and Parkinson's disease .

Q & A

Q. Advanced

  • Substituent effects : Derivatives with electron-withdrawing groups (e.g., chloro) at the 7-position enhance cytotoxicity, particularly in EGFR-overexpressing A431 cells (IC₅₀ < 1 μM). Bulky substituents at the 3-position reduce activity due to steric hindrance .
  • Scaffold rigidity : Saturation of the tetrahydro ring improves metabolic stability but may reduce binding affinity to kinase targets .
  • Validation : Cross-testing in p53-deficient vs. wild-type cell lines clarifies mechanisms (e.g., apoptosis vs. cell cycle arrest) .

What analytical techniques are critical for characterizing pyrrolo[2,3-c]pyridine derivatives?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., distinguishing 3- vs. 4-substituted isomers) .
  • HPLC-MS : Evaluates purity (>95%) and detects byproducts from incomplete cyclization .
  • X-ray crystallography : Resolves ambiguities in fused-ring conformation, particularly for chiral intermediates .

How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-c]pyridine derivatives?

Q. Advanced

  • Target specificity : Proton pump inhibition () vs. kinase/SSAO inhibition () may arise from divergent substituent effects. For example, 7-chloro derivatives show dual activity, necessitating selectivity assays (e.g., ATP-binding vs. proton transport assays) .
  • Cell line variability : Use isogenic cell lines (e.g., A431 with/without EGFR amplification) to isolate genetic contributors .

What role does the 1-methyl group play in stability and bioactivity?

Q. Basic

  • Steric protection : The methyl group at the 1-position prevents oxidation of the pyrrolidine nitrogen, enhancing metabolic stability in hepatic microsomal assays .
  • Bioactivity trade-off : While improving pharmacokinetics, methylation reduces solubility, requiring formulation optimization (e.g., salt formation) .

How does gold-catalyzed hydroarylation improve synthesis efficiency?

Q. Advanced

  • Regioselectivity : Au(I) catalysts favor 6-endo cyclization over competing pathways, achieving >80% yield in pyrrolo[2,3-c]pyridine formation .
  • Solvent effects : Polar aprotic solvents (e.g., dioxane) minimize side reactions compared to traditional Brønsted acid conditions .

What are key considerations for introducing substituents to the pyrrolo[2,3-c]pyridine scaffold?

Q. Basic

  • Temperature control : Low temperatures (0°C) prevent over-alkylation during Grignard reactions .
  • Solvent choice : THF facilitates nucleophilic addition, while DMF enhances Buchwald-Hartwig amination for aryl groups .

How do structural features of pyrrolo[2,3-c]pyridine derivatives influence enzyme inhibition?

Q. Advanced

  • SSAO inhibition : 3-Carboxamide derivatives show nanomolar IC₅₀ values by mimicking endogenous substrates (e.g., benzylamine) .
  • Kinase inhibition : Planar fused-ring systems align with ATP-binding pockets in VEGFR and FGFR, with 5-methoxy groups enhancing hydrophobic interactions .

What challenges arise in achieving regioselectivity during functionalization?

Q. Advanced

  • Competing sites : Electrophilic substitution at the 3- vs. 4-position is controlled by directing groups (e.g., nitro at C-3 favors C-4 bromination) .
  • Cross-coupling limitations : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids with low steric bulk to avoid homocoupling .

How do researchers address variable cytotoxicity responses in genetic backgrounds?

Q. Advanced

  • Mechanistic profiling : RNA sequencing identifies differentially expressed pathways (e.g., EGFR/MAPK in A431 vs. p53-dependent apoptosis in HCT116) .
  • Combination studies : Co-treatment with EGFR inhibitors (e.g., gefitinib) validates target engagement in resistant models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.